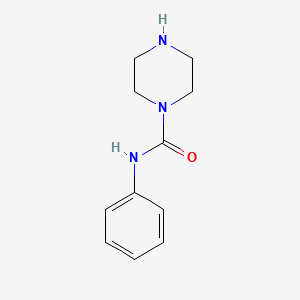

N-phenylpiperazine-1-carboxamide

Overview

Description

N-phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula C11H15N3O . It has a molecular weight of 205.26 . The compound is solid in physical form .

Synthesis Analysis

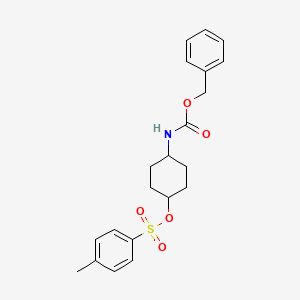

The synthesis of piperazine derivatives, which includes N-phenylpiperazine-1-carboxamide, involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Molecular Structure Analysis

The InChI code for N-phenylpiperazine-1-carboxamide is 1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15) .Physical And Chemical Properties Analysis

N-phenylpiperazine-1-carboxamide has a boiling point of 423.3±45.0 C at 760 mmHg and a melting point of 114-115 C . It is recommended to be stored at a temperature of 4C, and protected from light .Scientific Research Applications

Antiandrogenic Properties for Prostate Cancer Treatment

N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. They demonstrate potent AR antagonism, suggesting their utility in treating prostate cancer. One particular derivative, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, exhibited significant antiandrogenic activity, indicating its potential for further development as a prostate cancer therapeutic agent (Kinoyama et al., 2005).

HIV Treatment Potential

Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives have been synthesized and studied for their potential in treating HIV. These compounds, characterized by various analytical methods, showed cell–cell fusion inhibitory activities, marking them as candidates for further exploration in HIV treatment strategies (Weng et al., 2011).

NK1 Receptor Antagonism for Drug Development

Research into N-phenylpiperazine analogues led to the discovery of vestipitant, a potent and selective NK1 receptor antagonist. This compound, with promising in vitro and in vivo activity profiles, was identified as a candidate drug, highlighting the chemical exploration of N-phenylpiperazine derivatives for developing novel therapeutics (Di Fabio et al., 2009).

Uroselective Alpha 1-Adrenoceptor Antagonists

A series of novel arylpiperazines have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds, through structural modifications, displayed nanomolar affinity and significant selectivity for the alpha 1-AR subtype prevalent in the human lower urinary tract, suggesting potential applications in treating conditions like benign prostatic hyperplasia (Elworthy et al., 1997).

5-HT1A Receptor Antagonism for Psychiatric Disorders

WAY-100635 is a phenylpiperazine derivative that binds with high affinity and selectivity to the 5-HT1A receptor, making it a potent antagonist without any agonist or partial agonist activity. Its potent blocking effect on the 5-HT1A receptor agonist action and behavioral effects induced by 8-OH-DPAT highlights its potential as a standard antagonist in studies of 5-HT1A receptor function, particularly in the context of psychiatric disorders (Forster et al., 1995).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

N-Phenylpiperazine-1-carboxamide primarily targets the α1A-adrenoceptor . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Mode of Action

The compound interacts with its target, the α1A-adrenoceptor, through the formation of hydrogen bonds and electrostatic forces . Key binding sites on the receptor include Asp 106, Gln 177, Ser 188, Ser 192, and Phe 193 . The affinity of N-phenylpiperazine-1-carboxamide for the receptor depends on the functional groups of an ionizable piperazine, hydrogen bond acceptor, and hydrophobic moiety in the ligand structures .

Biochemical Pathways

They mediate the signal pathway of α1-adrenoceptor , which is involved in various physiological processes such as vasoconstriction and the regulation of blood pressure.

properties

IUPAC Name |

N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQDVKYOHVLZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426724 | |

| Record name | N-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylpiperazine-1-carboxamide | |

CAS RN |

115994-87-1 | |

| Record name | N-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine](/img/structure/B1624096.png)

![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)

![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)